molecular formula C23H22N2O B3001779 3-(4-Butoxyphenyl)-1-phenylimidazo[1,5-a]pyridine CAS No. 307543-51-7

3-(4-Butoxyphenyl)-1-phenylimidazo[1,5-a]pyridine

Cat. No. B3001779
CAS RN: 307543-51-7
M. Wt: 342.442
InChI Key: WQFKGQKVUCDXPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a derivative of imidazopyridine, which is a class of drugs that includes well-known sleep aids like zolpidem . Imidazopyridines are heterocyclic aromatic organic compounds that contain an imidazole ring fused with a pyridine ring .


Molecular Structure Analysis

Imidazopyridines have a bicyclic structure with two nitrogen atoms in the five-membered imidazole ring and one nitrogen atom in the six-membered pyridine ring . The exact structure of “3-(4-Butoxyphenyl)-1-phenylimidazo[1,5-a]pyridine” would depend on the positions of the butoxyphenyl and phenyl groups .


Chemical Reactions Analysis

Again, while specific reactions involving “3-(4-Butoxyphenyl)-1-phenylimidazo[1,5-a]pyridine” are not available, imidazopyridines in general can undergo various reactions including alkylation, acylation, and halogenation .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(4-Butoxyphenyl)-1-phenylimidazo[1,5-a]pyridine” would depend on its exact structure. In general, imidazopyridines are stable compounds that can exist as crystalline solids .

Mechanism of Action

The mechanism of action of a specific imidazopyridine derivative would depend on its intended use. For example, imidazopyridines used as sleep aids work by enhancing the action of GABA, a neurotransmitter that inhibits brain activity .

Safety and Hazards

The safety and hazards associated with a specific compound depend on its structure and properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Imidazopyridines are a focus of ongoing research due to their wide range of biological activities. Future research may explore new synthesis methods, potential uses, and mechanisms of action .

properties

IUPAC Name

3-(4-butoxyphenyl)-1-phenylimidazo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O/c1-2-3-17-26-20-14-12-19(13-15-20)23-24-22(18-9-5-4-6-10-18)21-11-7-8-16-25(21)23/h4-16H,2-3,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQFKGQKVUCDXPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NC(=C3N2C=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Butoxyphenyl)-1-phenylimidazo[1,5-a]pyridine

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